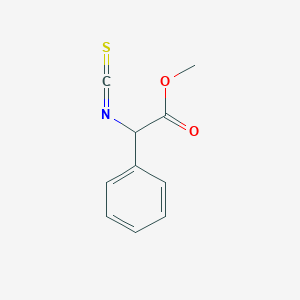

Methyl isothiocyanato(phenyl)acetate

概要

説明

“Methyl isothiocyanato(phenyl)acetate” is a compound that combines elements of methyl isothiocyanate and phenyl acetate. Methyl isothiocyanate is an organosulfur compound with the formula CH3N=C=S . It’s a low melting colorless solid and a powerful lachrymator . Phenyl isothiocyanate is a reagent used in reversed phase HPLC .

Synthesis Analysis

Methyl isothiocyanate is prepared industrially by two routes. The main method involves the thermal rearrangement of methyl thiocyanate . It is also prepared via the reaction of methylamine with carbon disulfide followed by oxidation of the resulting dithiocarbamate with hydrogen peroxide . A simple and straightforward synthesis of phenyl isothiocyanates has been documented .Molecular Structure Analysis

The molecular structure of methyl isothiocyanate is CH3N=C=S . Isothiocyanates are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales .Chemical Reactions Analysis

A characteristic reaction of methyl isothiocyanate is with amines to give methyl thioureas . Other nucleophiles add similarly . The reactions between substituted isocyanates and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance .Physical And Chemical Properties Analysis

Methyl isothiocyanate has a molar mass of 73.12 . It’s a colorless solid with a melting point of 31 °C and a boiling point of 117 °C .作用機序

Target of Action

Methyl isothiocyanato(phenyl)acetate, like other isothiocyanates, primarily targets enzymes and proteins in the body . The specific targets can vary depending on the exact structure of the isothiocyanate and the biological context.

Mode of Action

Isothiocyanates are known to interact with their targets through a process called alkylation . This involves the transfer of an alkyl group from the isothiocyanate to a target molecule, often a protein or enzyme. This can result in changes to the function of the target, potentially leading to various biological effects .

Biochemical Pathways

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions . .

Pharmacokinetics

Isothiocyanates in general are known to be readily absorbed and distributed throughout the body . They are metabolized by various enzymes and excreted primarily in the urine .

Result of Action

Isothiocyanates in general are known for theirantimicrobial, anti-inflammatory, and anticancer properties . They can regulate transcription factors, signaling pathways, cell cycle, and apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature . .

実験室実験の利点と制限

Methyl isothiocyanato(phenyl)acetate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also a versatile compound that can be used in a wide range of applications, including the synthesis of various compounds and the labeling of proteins and nucleic acids. However, this compound has some limitations. It is a toxic compound that should be handled with care, and it is not suitable for use in vivo due to its toxicity.

将来の方向性

There are several future directions for research on Methyl isothiocyanato(phenyl)acetate. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of the antimicrobial and antifungal properties of this compound, with the aim of developing new antimicrobial and antifungal agents. Additionally, the use of this compound in the treatment of oxidative stress-related diseases warrants further investigation. Finally, the development of new applications for this compound, such as in the field of materials science, is an area of potential future research.

科学的研究の応用

Methyl isothiocyanato(phenyl)acetate has been found to have a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including peptides, amino acids, and heterocyclic compounds. It is also used as a cross-linking agent in the synthesis of polymers and as a fluorescent labeling agent in the labeling of proteins and nucleic acids. This compound has also been found to have antimicrobial and antifungal properties, and it is used as a preservative in the food industry.

Safety and Hazards

生化学分析

Biochemical Properties

Methyl isothiocyanato(phenyl)acetate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including myrosinase, which catalyzes the hydrolysis of glucosinolates to produce isothiocyanates . Additionally, this compound can interact with proteins containing cysteine residues, forming thiourea derivatives through nucleophilic addition . These interactions are essential for its biological activity and contribute to its antimicrobial and anticancer properties.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to regulate transcription factors and signaling pathways involved in oxidative stress and apoptosis . By modulating these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting its anticancer properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit enzymes involved in cellular metabolism, such as glutathione S-transferase, by forming covalent bonds with their active sites . This inhibition leads to the accumulation of reactive oxygen species and induces oxidative stress, ultimately resulting in cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under moderate heating conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits chemoprotective effects by inducing cytoprotective proteins and inhibiting proinflammatory responses . At high doses, this compound can cause toxic effects, including oxidative stress and apoptosis . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its synthesis and degradation. This compound is synthesized from primary amines through catalytic reactions involving sulfur and amine bases . In terms of metabolism, this compound can interact with enzymes such as glutathione S-transferase, leading to the formation of conjugates that are subsequently excreted from the body . These metabolic pathways are essential for understanding the compound’s bioavailability and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to proteins and accumulate in specific cellular compartments, influencing its localization and activity . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm and nucleus . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns are critical for understanding its mechanism of action and optimizing its therapeutic potential.

特性

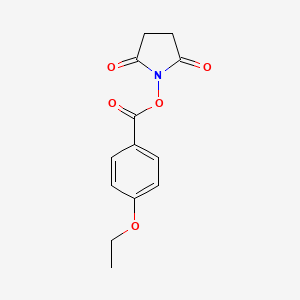

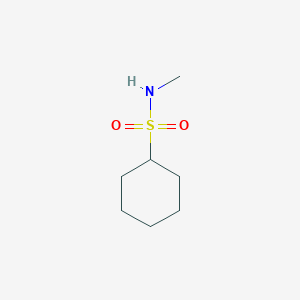

IUPAC Name |

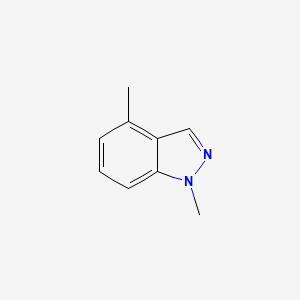

methyl 2-isothiocyanato-2-phenylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-13-10(12)9(11-7-14)8-5-3-2-4-6-8/h2-6,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWSLEVKFWIFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3151048.png)